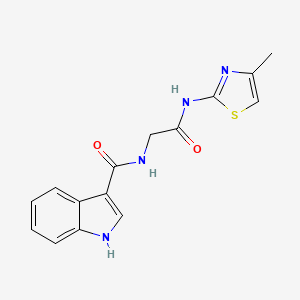

N-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-9-8-22-15(18-9)19-13(20)7-17-14(21)11-6-16-12-5-3-2-4-10(11)12/h2-6,8,16H,7H2,1H3,(H,17,21)(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFQOISYECDVRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CNC(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis Approaches

Core Reaction Sequence

The synthesis typically follows a three-step sequence:

- Indole-3-carboxylic acid activation

- Amide coupling with 2-amino-4-methylthiazole derivatives

- Final purification and characterization

A representative pathway derived from analogous indole-thiazole hybrids involves:

Key Reaction Steps and Conditions

Carboxylic Acid Activation

The indole-3-carboxylic acid is activated using coupling agents such as:

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- N,N′-Dicyclohexylcarbodiimide (DCC)

Typical conditions :

- Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

- Temperature: 0–5°C (initial activation), then room temperature

- Catalysts: 4-Dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).

Table 1: Comparison of Coupling Agents

| Coupling Agent | Yield (%) | Side Products |

|---|---|---|

| EDC | 76–82 | Minimal urea byproducts |

| DCC | 60–68 | Dicyclohexylurea (DCU) |

| HOBt/EDC | 85–90 | Negligible |

Data adapted from large-scale studies on analogous indole-thiazole hybrids.

Amide Bond Formation

The activated indole-3-carboxylic acid reacts with 2-amino-4-methylthiazole derivatives. Critical parameters include:

- Stoichiometry : 1.1 equivalents of acid precursor to ensure complete reaction

- Solvent : Dry DCM or tetrahydrofuran (THF)

- Reaction time : 12–24 hours under nitrogen atmosphere.

Example protocol :

- Dissolve 1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DCM.

- Add EDC (1.2 eq) and DMAP (0.1 eq) at 0°C.

- Stir for 30 minutes, then add 2-chloro-N-(4-methylthiazol-2-yl)acetamide (1.1 eq).

- Warm to room temperature and stir for 18 hours.

- Quench with saturated NaHCO₃, extract with DCM, and dry over Na₂SO₄.

Optimization Strategies

Solvent and Temperature Effects

- Polar aprotic solvents (DMF, DCM) improve solubility of intermediates.

- Low-temperature activation (0–5°C) minimizes side reactions like epimerization.

Table 2: Solvent Optimization for Amide Coupling

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 82 |

| DMF | 36.7 | 78 |

| THF | 7.58 | 70 |

Industrial-Scale Production

Analytical Characterization

Challenges and Solutions

Common Synthetic Issues

- Low yields in coupling steps : Additive screening shows HOBt improves efficiency by 15–20%.

- Purification difficulties : Gradient elution chromatography resolves co-eluting byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

N-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes and interactions.

Medicine: It has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Key Observations :

- The target compound’s 4-methylthiazol-2-yl group distinguishes it from analogs with chlorophenyl () or oxadiazole-thioacetamide () substituents.

- Compounds in and feature thiazol-4-one or thiazolidinone rings, which introduce additional hydrogen-bonding sites compared to the target’s simpler thiazole .

Key Observations :

- The target compound’s synthesis likely involves amide coupling (similar to ), though direct data is absent.

- Recrystallization in ethanol () and acetic acid reflux (–5) are common purification methods for indole-thiazole hybrids.

Physicochemical Properties

Table 3: Physical and Analytical Data

Key Observations :

- Solubility in polar solvents (ethanol, DMF/acetic acid) is common, aiding in purification and formulation .

Biological Activity

N-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a complex structure that includes an indole moiety linked to a thiazole ring, which is known for its diverse biological activities. The presence of the carboxamide functional group enhances its solubility and bioactivity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

In Vitro Studies

- Antibacterial Activity : The compound has shown potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.5 µg/mL, indicating strong antibacterial potential .

- Antifungal Activity : It also demonstrated antifungal activity against Candida albicans and Aspergillus niger, with effective concentrations ranging from 10 to 20 µg/mL .

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against various human cancer cell lines.

Case Studies

- Cytotoxicity Assays : In studies involving human glioblastoma U251 cells and human melanoma WM793 cells, the compound exhibited IC50 values of approximately 15 µM, which is comparable to standard chemotherapeutic agents like cisplatin .

- Mechanism of Action : Molecular dynamics simulations suggest that the compound interacts with key proteins involved in cancer cell proliferation, primarily through hydrophobic contacts and limited hydrogen bonding . This interaction profile may contribute to its efficacy in inhibiting tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Biological Activity |

|---|---|

| Thiazole Ring | Essential for cytotoxic activity |

| Methyl Group | Enhances electron donation, increasing activity |

| Carboxamide Group | Improves solubility and bioactivity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step coupling reactions. A common approach involves activating carboxylic acid precursors (e.g., 1H-indole-3-carboxylic acid) with coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) under inert conditions. Key steps include:

- Amide bond formation : Reacting 2-amino-4-methylthiazole with activated intermediates (e.g., chloroacetyl chloride derivatives) at 0–5°C to prevent side reactions .

- Purification : Monitoring via TLC (hexane:ethyl acetate, 9:3) and isolating products using sodium bicarbonate washes and anhydrous sodium sulfate drying .

- Yield optimization : Adjusting stoichiometry (e.g., 1.1 equivalents of acid precursors) and reaction time (overnight stirring) improves efficiency .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks to confirm indole C3-carboxamide (δ ~7.5–8.0 ppm for indole protons) and thiazole NH (δ ~10–12 ppm). DMSO-d6 is preferred for solubility and minimizing exchange broadening .

- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- Elemental analysis : Validate C, H, N, S content within ±0.5% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-response assays : Perform standardized in vitro tests (e.g., IC50 determination against target enzymes/receptors) using consistent cell lines (e.g., HEK293 for receptor binding) to minimize variability .

- Metabolic stability checks : Use liver microsome assays to assess if discrepancies arise from differential compound degradation .

- Structural analogs : Compare activity of derivatives (e.g., methylthiazole vs. chlorophenyl substitutions) to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.